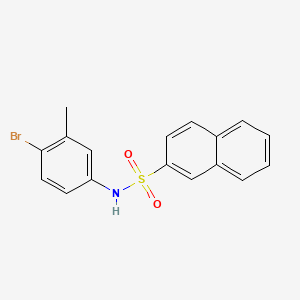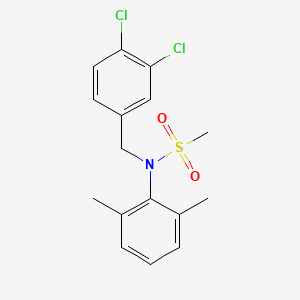
N~2~-(3-acetylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-acetylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AG-1478, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AG-1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and proliferation.
作用機序
AG-1478 works by selectively inhibiting the tyrosine kinase activity of N~2~-(3-acetylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. This compound is a transmembrane receptor that plays a crucial role in the regulation of cell growth and proliferation. Upon binding of its ligand, this compound undergoes dimerization and autophosphorylation, leading to the activation of its tyrosine kinase activity. AG-1478 binds to the ATP-binding site of this compound, preventing the binding of ATP and subsequent activation of its tyrosine kinase activity.
Biochemical and Physiological Effects:
The inhibition of this compound tyrosine kinase activity by AG-1478 has several biochemical and physiological effects. In cancer cells, AG-1478 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, AG-1478 has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function. In the field of neuroscience, AG-1478 has been shown to enhance synaptic plasticity and improve learning and memory.
実験室実験の利点と制限
One of the major advantages of using AG-1478 in lab experiments is its selectivity for N~2~-(3-acetylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide tyrosine kinase activity, which allows for the specific inhibition of this pathway without affecting other cellular processes. Additionally, AG-1478 has been extensively studied and characterized, making it a well-established tool for scientific research. However, one of the limitations of using AG-1478 is its relatively low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of AG-1478. One area of focus is the development of more potent and selective inhibitors of N~2~-(3-acetylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide tyrosine kinase activity. Additionally, the therapeutic potential of AG-1478 in other diseases, such as Parkinson's disease and Huntington's disease, is an area of active investigation. Finally, the use of AG-1478 in combination with other drugs or therapies is an area of interest, as it may enhance the efficacy of existing treatments.
科学的研究の応用
AG-1478 has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N~2~-(3-acetylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Additionally, AG-1478 has been investigated as a potential treatment for Alzheimer's disease, as this compound has been implicated in the pathogenesis of this disease. AG-1478 has also been studied in the field of neuroscience, where it has been shown to modulate synaptic plasticity and enhance learning and memory.
特性
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-18-10-8-16(9-11-18)20-19(23)13-21(27(3,24)25)17-7-5-6-15(12-17)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCVOQOVYXKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3618156.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3618160.png)

![N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3618178.png)

amino]benzamide](/img/structure/B3618183.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3618188.png)
![phenyl 3-({[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3618194.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3618209.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3618219.png)

![N-(2,5-dimethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3618230.png)
![N-(2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618234.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-naphthalenesulfonamide](/img/structure/B3618245.png)